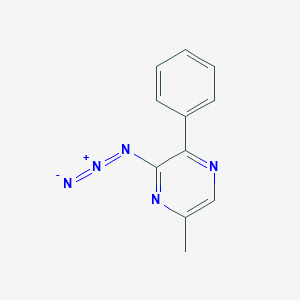

3-Azido-5-methyl-2-phenylpyrazine

Description

Properties

CAS No. |

83505-95-7 |

|---|---|

Molecular Formula |

C11H9N5 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

3-azido-5-methyl-2-phenylpyrazine |

InChI |

InChI=1S/C11H9N5/c1-8-7-13-10(11(14-8)15-16-12)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

TULOUTARVFHUGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)N=[N+]=[N-])C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Thermolysis of Diazido Malonamides

Source details the synthesis of substituted pyrazines via thermolysis of gem-diazido N-allyl malonamides. For example, ethyl 3-(allylamino)-2,2-diazido-3-oxopropanoate undergoes cyclization in xylenes at 140°C to yield ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate. Adapting this method, a malonamide precursor bearing phenyl and methyl groups could cyclize to form the desired pyrazine scaffold.

Optimization Insights :

- Solvent selection (xylenes vs. acetic acid) impacts yield, with copper(I) iodide in acetic acid improving efficiency.

- Microwave irradiation reduces reaction times (4 hours vs. 18 hours under conventional heating).

Functionalization of the Pyrazine Core

Azido Group Installation via Nucleophilic Substitution

The azido group at position 3 is typically introduced via displacement of a halide or sulfonate leaving group. Source reports an 87% yield in synthesizing a tetrazole derivative using sodium azide (NaN₃) under microwave irradiation in NMP/acetic acid/water. For 3-azido-5-methyl-2-phenylpyrazine:

- Halogenation : Chlorination or bromination at position 3 using PCl₅ or NBS.

- Azidation : Treatment with NaN₃ in a polar aprotic solvent (e.g., DMF or NMP) at 50–100°C.

Safety Note : Azidation reactions require strict temperature control to avoid explosive decomposition.

Methyl Group Incorporation

The methyl group at position 5 can be introduced:

- During Cyclization : Using methyl-bearing malonamide precursors.

- Post-Cyclization : Via Friedel-Crafts alkylation or directed ortho-metalation followed by methylation.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Source highlights microwave irradiation for accelerating reactions, such as converting intermediates at 140°C in 1,2-dichlorobenzene. This approach could reduce azidation times and improve yields.

Halogen-Azide Exchange in Novel Intermediates

Reaction Optimization and Challenges

Regioselectivity Control

Ensuring substitution at position 3 requires directing groups or steric hindrance. For example, the phenyl group at position 2 may electronically deactivate position 3, necessitating activating leaving groups (e.g., triflate).

Solvent and Catalyst Screening

- Solvents : Xylenes and acetic acid favor cyclization, while DMF enhances NaN₃ solubility.

- Catalysts : Copper(I) iodide aids in cyclization, whereas palladium catalysts enable Suzuki coupling.

Table 1 : Optimization of Azidation Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NMP/H₂O/AcOH | 100 | 2 | 87 |

| 2 | DMF | 80 | 4 | 72 |

| 3 | EtOH | 50 | 6 | 58 |

Chemical Reactions Analysis

Types of Reactions

3-Azido-5-methyl-2-phenylpyrazine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

Reduction: LiAlH₄ or Pd/C with H₂.

Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.

Major Products

Reduction: Conversion to 3-amino-5-methyl-2-phenylpyrazine.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

3-Azido-5-methyl-2-phenylpyrazine has several applications in scientific research:

Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azido-5-methyl-2-phenylpyrazine largely depends on the specific application and the reactions it undergoes. For instance, in bioconjugation, the azido group reacts with alkynes in a [3+2] cycloaddition to form stable triazole linkages. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that target specific enzymes or receptors .

Comparison with Similar Compounds

a. 3'-Azido-3'-deoxythymidine (AZT)

- Structure : A nucleoside analogue with an azido group at the 3' position of the deoxyribose sugar.

- Activity : AZT is a potent antiretroviral agent that inhibits HIV reverse transcriptase after phosphorylation to its triphosphate form .

- Key Differences : Unlike 3-Azido-5-methyl-2-phenylpyrazine, AZT is a nucleoside derivative, implying distinct metabolic pathways and targets. The pyrazine core of the target compound lacks the ribose moiety critical for AZT’s incorporation into viral DNA.

b. Pyrazinecarboxylate Derivatives

- Example: Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS 906810-37-5) .

- Structure: Substituted pyrazine with amino, chloro, and piperazinyl groups.

- Activity: While biological data are unspecified, such derivatives often serve as intermediates in drug synthesis (e.g., kinase inhibitors). The azido group in 3-Azido-5-methyl-2-phenylpyrazine may enhance reactivity compared to amino or carboxylate substituents.

Functional Analogues: Azido-Containing Compounds

a. 2',3'-Didehydro-2',3'-Dideoxyribonucleosides (ddeNs)

- Example : ddeCyd (2',3'-dideoxycytidinene) .

- Activity : ddeCyd inhibits HIV replication (MIC₅₀: 0.30 µM) but exhibits cytotoxicity (ID₅₀: 172 µM).

- Comparison : The azido group in 3-Azido-5-methyl-2-phenylpyrazine may offer greater chemical stability than the unsaturated ddeNs, which degrade under prolonged incubation .

b. 5'-O-Ester Prodrugs of AZT

- Example : AZT-5'-triphosphate (AZT-TP) .

- Activity : AZT-TP directly inhibits HIV reverse transcriptase. Prodrug strategies improve bioavailability and reduce toxicity.

- Relevance : While 3-Azido-5-methyl-2-phenylpyrazine lacks a phosphate group for prodrug design, its azido group could enable bioconjugation strategies for targeted delivery.

Tabulated Comparison

Research Implications and Gaps

Synthetic Utility : The azido group in 3-Azido-5-methyl-2-phenylpyrazine could enable Huisgen cycloaddition for bioconjugation, akin to strategies used in AZT prodrugs .

Biological Potential: Pyrazine derivatives often exhibit antimicrobial or anticancer activity, but this remains unexplored for the target compound.

Stability Concerns : AZT and ddeNs degrade under physiological conditions ; the phenyl and methyl groups in 3-Azido-5-methyl-2-phenylpyrazine may enhance stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.